1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2.2ClH/c24-21-9-3-4-10-22(21)26-14-12-25(13-15-26)16-19(27)17-28-23-11-5-7-18-6-1-2-8-20(18)23;;/h1-11,19,27H,12-17H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWXWLDZOOFXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC=CC=C4F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride, often referred to as Y203-3763, is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, particularly its interactions with equilibrative nucleoside transporters (ENTs), and its implications in drug development.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 378.45 g/mol |
| Molecular Formula | C23H23F N2O2 |
| LogP | 4.4796 |
| Polar Surface Area | 26.36 Ų |
| Hydrogen Bond Acceptors | 3 |
The compound's structure includes a piperazine ring and a naphthalene moiety, which contribute to its biological activity.
Research indicates that this compound acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2. ENTs are crucial for the transport of nucleosides and nucleoside analogues, which are vital in nucleotide synthesis and various therapeutic applications, including cancer treatment.
Inhibition Studies
In vitro studies have demonstrated that Y203-3763 exhibits selective inhibition towards ENT2 over ENT1. The presence of a halogen substituent, such as fluorine on the piperazine ring, enhances its inhibitory effects on both transporters. Notably, modifications to the naphthalene moiety can significantly alter the compound's potency:
- Potency against ENT1 and ENT2 : The compound showed an IC50 value of approximately 171.11 µM for ENT1 and 36.82 µM for ENT2, indicating a higher affinity for ENT2 .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the naphthalene and piperazine components can enhance or diminish biological activity:
- Naphthalene Substitutions : Replacing the naphthalene moiety with simpler aromatic structures often results in loss of inhibitory activity.
- Piperazine Modifications : Variations in the piperazine substituents can lead to significant changes in selectivity and potency against ENTs .
Case Studies
Several studies have highlighted the biological efficacy of compounds related to Y203-3763:
- FPMINT Analogue Studies : An investigation into analogues of FPMINT showed that modifications could either enhance selectivity or reduce overall potency against ENTs .
- Anti-Tubercular Activity : Related compounds were evaluated for their anti-tubercular properties, with some exhibiting promising IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis .
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol dihydrochloride may exhibit antidepressant effects by modulating serotonin and dopamine pathways in the brain. Piperazine derivatives are often explored for their potential to alleviate symptoms of depression and anxiety disorders.
Anticancer Properties
In vitro studies have shown that related compounds can exhibit significant antitumor activity. For instance, a study by the National Cancer Institute demonstrated that similar piperazine derivatives displayed cytotoxic effects against various human cancer cell lines, suggesting potential applications in oncology .
Neurological Disorders
The compound’s structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders such as schizophrenia and bipolar disorder. Piperazine derivatives have been noted for their ability to influence dopaminergic and serotonergic systems, which are crucial in these conditions.
Case Study 1: Antidepressant Efficacy
A study conducted on a series of piperazine derivatives, including those similar to the compound , revealed promising results in preclinical models of depression. The study utilized behavioral assays to assess the antidepressant-like effects, demonstrating significant reductions in despair behaviors compared to control groups.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of piperazine derivatives highlighted their ability to induce apoptosis in cancer cell lines. The study employed flow cytometry and Western blotting techniques to elucidate the mechanisms behind the observed cytotoxicity, linking it to increased levels of pro-apoptotic factors.
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound’s reactivity is driven by its functional groups and salt form:
Acid-Base Reactions
-
Reactivity : The dihydrochloride salt reacts with strong bases (e.g., NaOH, pyridine) to form the free amine.
-
Products : Deprotonation yields the neutral amine form, altering solubility and biological activity.
-
Conditions : Aqueous solutions, controlled pH.
Nucleophilic Substitution
-
Reactivity : The piperazine nitrogen atoms may act as nucleophiles in substitution reactions.
-
Reagents : Alkylating agents (e.g., alkyl halides, epoxides).
-
Products : Alkylated piperazine derivatives.
Hydrolysis
-
Reactivity : Susceptible to hydrolysis under acidic or basic conditions, particularly in aqueous environments.
-
Products : Decomposition into smaller fragments (e.g., fluorophenyl derivatives, naphthalen-1-ol).
Other Reactions
-
Oxidation : Fluorophenyl groups may undergo oxidation, though stability depends on substituent positioning.
-
Coordination Chemistry : Potential interactions with transition metals in catalytic systems .
Analytical Characterization
The compound is typically characterized using:
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?
Answer:
A multi-step approach is typically employed:
Coupling Reaction: React 4-(2-fluorophenyl)piperazine with epichlorohydrin to form the piperazine-propanol intermediate .
Etherification: Introduce the naphthalen-1-yloxy group via nucleophilic substitution using naphthalen-1-ol under basic conditions (e.g., K₂CO₃ in DMF) .
Salt Formation: Treat the free base with HCl in anhydrous ethanol to yield the dihydrochloride salt .
Purification: Recrystallize from methanol or ethanol to achieve >95% purity, as demonstrated in analogous piperazine derivatives .
Table 1: Optimization of Recrystallization Solvents
| Solvent | Purity (%) | Yield (%) |
|---|---|---|
| Methanol | 97.2 | 68 |
| Ethanol | 95.8 | 72 |
| Acetone | 89.1 | 55 |
Basic: How can structural integrity be confirmed using spectroscopic and chromatographic methods?
Answer:
Use a combination of techniques:
- NMR: Analyze ¹H/¹³C NMR for characteristic signals (e.g., piperazine N-CH₂ at δ 2.5–3.5 ppm, naphthyloxy aromatic protons at δ 6.8–8.2 ppm) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 439.2 for the free base) .
- HPLC: Monitor purity using a C18 column with a water/acetonitrile gradient (retention time ~12.5 min for the dihydrochloride form) .
Advanced: How can computational modeling resolve contradictions in structure-activity relationship (SAR) data for analogs?
Answer:
Contradictions in SAR (e.g., variable receptor binding affinities) can be addressed via:
Docking Studies: Use Schrödinger Suite or AutoDock to model interactions with target receptors (e.g., α₁-adrenergic receptors) .
Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate electronic effects of substituents (e.g., fluorophenyl vs. methoxyphenyl) on binding energy .
Machine Learning: Train models on existing SAR datasets to predict optimal substituent patterns .
Example: Substituting 2-fluorophenyl with 4-fluorophenyl in analogs decreased α₁-adrenergic affinity by 40%, validated by both in vitro assays and computational models .
Advanced: What strategies improve reaction yield and scalability in large-scale synthesis?
Answer:
- Process Intensification: Use continuous-flow reactors to enhance mixing and reduce reaction time (e.g., 30% yield increase in piperazine coupling reactions) .
- Catalytic Optimization: Screen palladium or copper catalysts for Buchwald-Hartwig amination steps .
- Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME) for greener processing and easier recycling .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Spill Management: Neutralize acid spills with sodium bicarbonate and dispose of waste via approved chemical channels .
Advanced: How to design experiments evaluating receptor subtype selectivity?
Answer:
Radioligand Binding Assays: Test affinity for serotonin (5-HT₁A) vs. adrenergic (α₁/α₂) receptors using ³H-labeled antagonists (e.g., ³H-prazosin) .
Functional Assays: Measure cAMP inhibition in CHO cells expressing dopamine D₂/D₃ receptors .
Data Analysis: Compare IC₅₀ values across subtypes; use ANOVA to assess statistical significance of selectivity .
Table 2: Selectivity Profile of Analogs
| Receptor | IC₅₀ (nM) | Selectivity Ratio (vs. 5-HT₁A) |
|---|---|---|
| 5-HT₁A | 12.3 | 1.0 |
| α₁ | 45.7 | 3.7 |
| D₂ | 210.5 | 17.1 |
Advanced: How to address discrepancies in solubility and stability data across studies?
Answer:
- Solubility: Use standardized buffers (e.g., PBS pH 7.4) and dynamic light scattering (DLS) to measure solubility. Note that dihydrochloride salts exhibit higher aqueous solubility (>50 mg/mL) than free bases .
- Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed naphthyloxy groups) indicate susceptibility to acidic conditions .
Advanced: What experimental and computational methods validate metabolic pathways?
Answer:
- In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS .
- CYP450 Inhibition: Screen for CYP3A4/2D6 inhibition using fluorogenic substrates .
- In Silico Prediction: Use ADMET Predictor™ or SwissADME to simulate phase I/II metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
